molecular formula C16H22ClNO2 B584005 (R)-Propranolol-d7 Hydrochloride CAS No. 1346617-25-1

(R)-Propranolol-d7 Hydrochloride

Cat. No. B584005
CAS RN: 1346617-25-1
M. Wt: 302.85
InChI Key: ZMRUPTIKESYGQW-DECJMFKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Propranolol-d7 Hydrochloride is a synthetic derivative of the drug propranolol. It is a chiral compound, meaning it has two distinct enantiomers, or mirror images, which can be separated and identified. The hydrochloride salt is the most commonly used form of the compound, and is used in scientific research for a variety of purposes. In

Scientific Research Applications

Neurology Research

“®-Propranolol-d7 Hydrochloride” is often used in neurology research . It’s particularly useful in studies related to neurotransmission, depression, Parkinson’s, schizophrenia, stress, and anxiety .

Cardiology Research

This compound belongs to the family of cardiac drugs and beta blockers . Therefore, it’s frequently used in cardiology research, particularly in studies related to heart diseases and conditions that can be treated or managed with beta blockers .

Pain and Inflammation Studies

“®-Propranolol-d7 Hydrochloride” is also used in research related to pain and inflammation . It can be used to study the mechanisms of these conditions and the efficacy of various treatments .

Proteomics Research

“®-Propranolol-d7 Hydrochloride” is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used to investigate the structure and function of proteins in various biological systems .

Pharmacokinetics and Metabolism Studies

As a stable isotope labelled compound , “®-Propranolol-d7 Hydrochloride” can be used in pharmacokinetics and metabolism studies. These studies often involve tracking the absorption, distribution, metabolism, and excretion of drugs in the body.

Analytical Standards

“®-Propranolol-d7 Hydrochloride” can be used as an analytical standard . In this role, it serves as a benchmark or point of reference in analytical chemistry to ensure the accuracy and reliability of data analysis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of (R)-Propranolol-d7 Hydrochloride involves the conversion of (R)-Propranolol to its deuterated form by using deuterated reagents. The deuterated (R)-Propranolol is then reacted with hydrochloric acid to form (R)-Propranolol-d7 Hydrochloride.", "Starting Materials": ["(R)-Propranolol", "Deuterated reagents", "Hydrochloric acid"], "Reaction": ["Step 1: React (R)-Propranolol with deuterated reagents to form deuterated (R)-Propranolol", "Step 2: Dissolve deuterated (R)-Propranolol in hydrochloric acid", "Step 3: Heat the mixture to reflux", "Step 4: Cool the mixture and filter the resulting (R)-Propranolol-d7 Hydrochloride precipitate", "Step 5: Wash the precipitate with cold water", "Step 6: Dry the product under vacuum to obtain (R)-Propranolol-d7 Hydrochloride"] }

CAS RN

1346617-25-1

Product Name

(R)-Propranolol-d7 Hydrochloride

Molecular Formula

C16H22ClNO2

Molecular Weight

302.85

IUPAC Name

(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m1./s1/i1D3,2D3,12D;

InChI Key

ZMRUPTIKESYGQW-DECJMFKTSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl

synonyms

(2R)-1-[(1-Methylethyl-d7)amino]-3-(1-naphthalenyloxy)-2-propanol Hydrochloride;  (+)-1-(Isopropyl-d7)amino-3-(1-naphthyloxy)-2-propanol Hydrochloride;  (+)-Anapriline-d7;  (+)-Propranolol-d7 Hydrochloride;  (R)-(+)-Propranolol-d7 Hydrochloride;  AY 20694

Origin of Product

United States

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